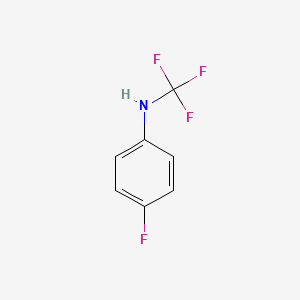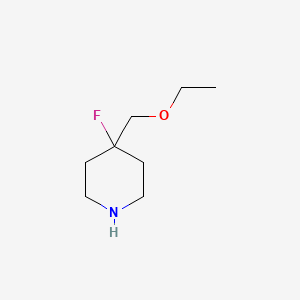
4-(Ethoxymethyl)-4-fluoropiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxymethyl)-4-fluoropiperidine: is an organic compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethoxymethyl group and a fluorine atom attached to the piperidine ring. The molecular structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxymethyl)-4-fluoropiperidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ethoxymethylation: The ethoxymethyl group is introduced through the reaction of the piperidine derivative with ethyl chloromethyl ether under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Ethoxymethyl)-4-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group or the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced forms of the piperidine ring.
Substitution Products: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Ethoxymethyl)-4-fluoropiperidine is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals. Its structural features may impart specific biological activities, making it a useful tool in drug discovery and development.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the ethoxymethyl group can modulate pharmacokinetic properties.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for various industrial applications, including the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 4-(Ethoxymethyl)-4-fluoropiperidine depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance binding affinity and selectivity, while the ethoxymethyl group can influence the compound’s overall pharmacokinetic profile.
Molecular Targets and Pathways:
Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, influencing signal transduction and cellular responses.
Ion Channels: The compound may affect ion channel activity, altering cellular excitability and function.
Vergleich Mit ähnlichen Verbindungen
4-(Methoxymethyl)-4-fluoropiperidine: Similar structure with a methoxymethyl group instead of an ethoxymethyl group.
4-(Ethoxymethyl)-4-chloropiperidine: Similar structure with a chlorine atom instead of a fluorine atom.
4-(Ethoxymethyl)-4-bromopiperidine: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness: 4-(Ethoxymethyl)-4-fluoropiperidine is unique due to the presence of both the ethoxymethyl group and the fluorine atom. The fluorine atom can significantly influence the compound’s chemical reactivity, metabolic stability, and biological activity. The ethoxymethyl group provides additional versatility in chemical modifications and functionalization, making this compound a valuable intermediate in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
949100-12-3 |
|---|---|
Molekularformel |
C8H16FNO |
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
4-(ethoxymethyl)-4-fluoropiperidine |
InChI |
InChI=1S/C8H16FNO/c1-2-11-7-8(9)3-5-10-6-4-8/h10H,2-7H2,1H3 |
InChI-Schlüssel |
VMUKSPCISZJJEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1(CCNCC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


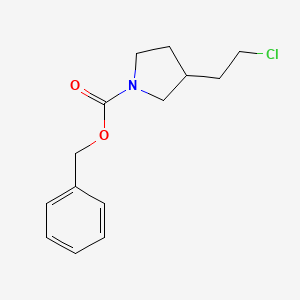
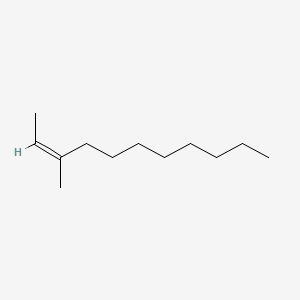
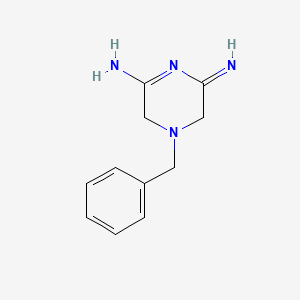
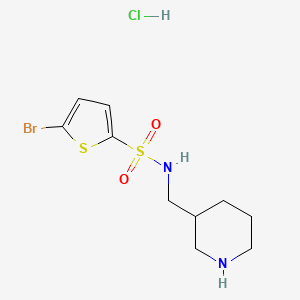
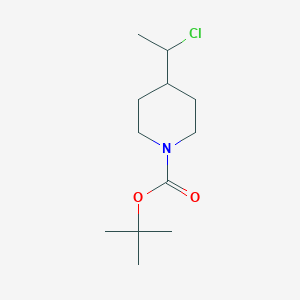

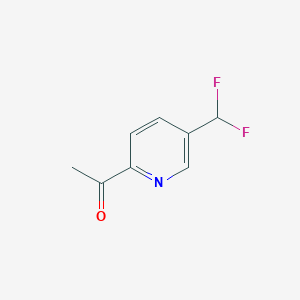
![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
![6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13972635.png)
![4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13972637.png)
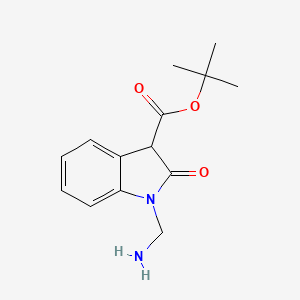

![methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13972652.png)
